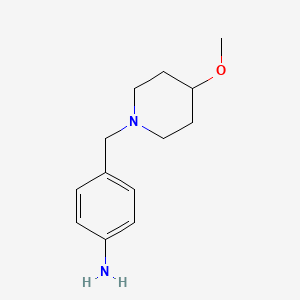![molecular formula C20H20N2O5S B8515102 6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid](/img/structure/B8515102.png)
6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid is an organic compound that belongs to the class of naphthoic acids. This compound is characterized by the presence of an aminosulfonyl group attached to a benzyl moiety, which is further linked to a naphthoic acid structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride under basic conditions to form the benzylamine intermediate.
Coupling with Naphthoic Acid: The benzylamine intermediate is then coupled with 6-methoxy-2-naphthoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and naphthoic acid moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions and can be used to study reaction mechanisms.
Biology: In biological research, the compound is used to investigate its effects on cellular processes and pathways. It may be used in studies related to enzyme inhibition or protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-({[4-(Aminosulfonyl)benzyl]amino}methyl)-6-methoxy-2-naphthoic acid
- 5-({[4-(Aminosulfonyl)phenyl]amino}methyl)-6-methoxy-2-naphthoic acid
- 5-({[4-(Aminosulfonyl)benzyl]amino}methyl)-7-methoxy-2-naphthoic acid
Uniqueness
6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid stands out due to its specific substitution pattern and functional groups The presence of the aminosulfonyl group and the methoxy group at specific positions on the naphthoic acid structure imparts unique chemical and biological properties to the compound
Properties
Molecular Formula |
C20H20N2O5S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O5S/c1-27-19-9-5-14-10-15(20(23)24)4-8-17(14)18(19)12-22-11-13-2-6-16(7-3-13)28(21,25)26/h2-10,22H,11-12H2,1H3,(H,23,24)(H2,21,25,26) |
InChI Key |
WYWYBZVYNIOQMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)CNCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
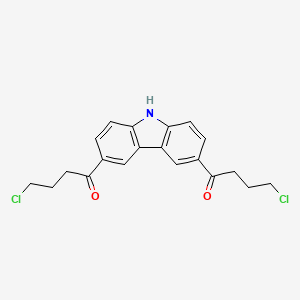
![1-(Cyclopropylmethyl)-4-[2-(hydroxymethyl)phenyl]piperidin-4-ol](/img/structure/B8515022.png)

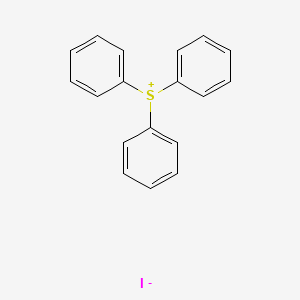
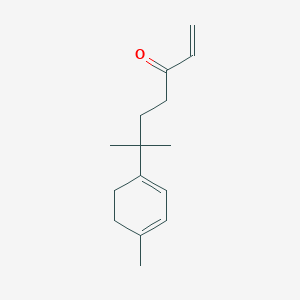
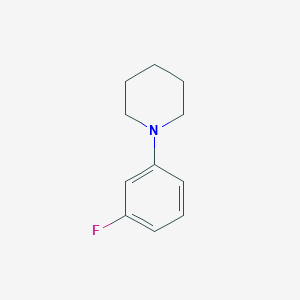


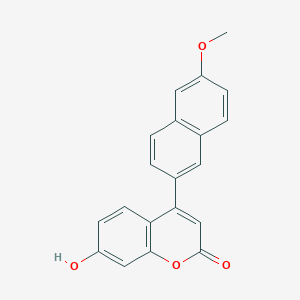

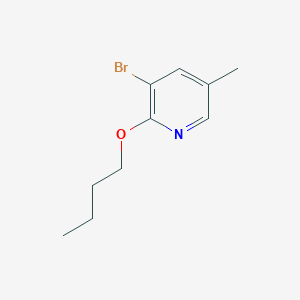
![Tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8515113.png)

